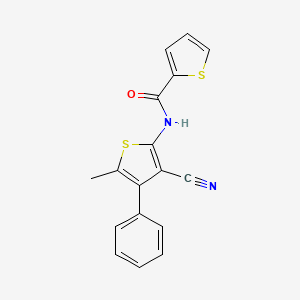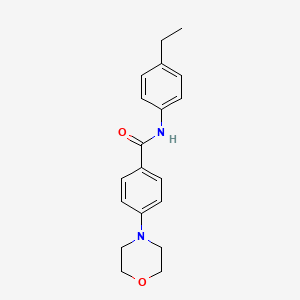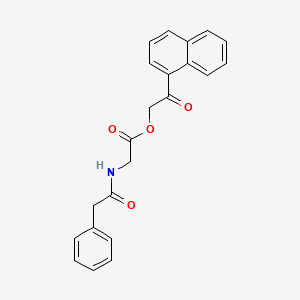![molecular formula C17H11ClF2N4O4 B4583353 1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
Pyrazole derivatives are a class of organic compounds with significant biological and chemical properties, including potential applications in medicinal chemistry due to their diverse biological activities. The compound is a part of this family, suggesting its relevance in various chemical and biological contexts.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of appropriate carbonyl compounds with hydrazines or their derivatives. For instance, novel pyrazole compounds have been synthesized and characterized using NMR, mass spectra, and X-ray diffraction studies, demonstrating the complexity and precision required in the synthesis of these compounds (Kumara et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray crystallography, reveals the conformational details and intermolecular interactions crucial for their chemical properties. For example, studies have shown distinct conformational characteristics and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and functionalization, reflecting their versatile chemical properties. These reactions are often influenced by the pyrazole core's electronic and steric characteristics, leading to a wide range of chemical behavior and potential applications (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and thermal stability, are determined by their molecular structure. For instance, specific pyrazole compounds have been found to be thermally stable up to certain temperatures, highlighting the importance of structural analysis in understanding these properties (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and interaction with other molecules, are significantly influenced by their functional groups and molecular geometry. Studies involving computational chemistry and spectroscopic analysis provide insights into the electrophilic and nucleophilic regions of these molecules, which are crucial for understanding their chemical behavior (Shen et al., 2012).
Applications De Recherche Scientifique
Herbicidal Activity
Research has focused on the synthesis of novel pyrazole derivatives, including compounds similar to the specified chemical, with an emphasis on their herbicidal activity and safety towards crops. One study highlighted the development of new 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, demonstrating that the introduction of an aryloxy group at the 3-position of the pyrazole ring, activated by electron-withdrawing groups like a nitro group, resulted in compounds with significant herbicidal activity. Among these, a compound with a 2,4-difluorophenyl group showed an optimal combination of herbicidal effectiveness and crop selectivity, indicating the potential agricultural applications of these chemicals (Ohno et al., 2004).
Antitumor and Biological Evaluations
Further research into pyrazole derivatives, related to the specified compound, has been conducted to assess their potential in medical applications, particularly as antitumor agents. One study synthesized benzothiazole derivatives based on a pyrazole carboxylic acid framework, which showed selective cytotoxicity against tumorigenic cell lines, indicating the potential use of such compounds in cancer treatment (Yoshida et al., 2005).
Interaction with Biological Macromolecules
Investigations into the interaction of similar pyrazole derivatives with DNA and proteins have been carried out to understand their biological activities better. One study on Ni(II) complexes involving pyrazole ligands explored their binding to DNA and bovine serum albumin (BSA), suggesting that such compounds could have therapeutic applications through their interaction with biological macromolecules (Yu et al., 2017).
Chemical Synthesis and Structural Analysis
Research has also delved into the synthesis processes and structural analysis of pyrazole derivatives. Studies have focused on synthesizing various pyrazole derivatives through different chemical reactions and analyzing their structures using techniques like X-ray crystallography. These investigations provide insights into the chemical properties and potential applications of these compounds in various fields (Zhong et al., 2010).
Propriétés
IUPAC Name |
1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O4/c18-12-8-11(24(26)27)2-4-16(12)28-9-23-6-5-15(22-23)17(25)21-14-3-1-10(19)7-13(14)20/h1-8H,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPYIPYZLTCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)
![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)
![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)


![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)